3-(N,1-diphenylformamido)propanoic acid

Description

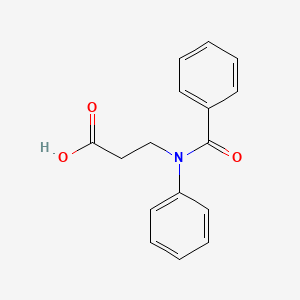

3-(N,1-Diphenylformamido)propanoic acid is a propanoic acid derivative featuring a diphenylformamido group at the third carbon position. This compound is characterized by a propanoic acid backbone (CH₂CH₂COOH) substituted with an N-phenylformamide moiety, where both nitrogen-bound phenyl groups contribute to its steric and electronic properties.

The diphenylformamido group confers unique solubility and reactivity profiles, making the compound a candidate for pharmaceutical and materials science applications. Its structural analogs are noted for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

IUPAC Name |

3-(N-benzoylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)11-12-17(14-9-5-2-6-10-14)16(20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGFVGUJXCQYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,1-diphenylformamido)propanoic acid typically involves the reaction of diphenylamine with a suitable acylating agent, followed by the introduction of a propanoic acid moiety. One common method involves the use of diphenylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of 3-(N,1-diphenylformamido)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(N,1-diphenylformamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The diphenylformamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(N,1-diphenylformamido)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N,1-diphenylformamido)propanoic acid involves its interaction with specific molecular targets. The diphenylformamido group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The propanoic acid moiety may also play a role in the compound’s overall biological activity by influencing its solubility and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-(Phenylformamido)propanoic Acid

- Structure : Differs by having a single phenyl group on the formamide moiety instead of two.

- Applications : Intermediate in peptide synthesis and enzyme inhibition studies .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structure : Features a hydroxylated phenyl group instead of a formamide-linked phenyl.

- Properties : The hydroxyl group improves hydrogen-bonding capacity, enhancing antioxidant activity. Demonstrated anticancer activity against multiple cell lines (IC₅₀ values: 10–50 μM) .

- Applications : Explored as scaffolds for anticancer drug development .

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

- Structure : Substituted with a sulfamoylphenyl group, introducing a polar sulfonamide (-SO₂NH₂) functional group.

- Studied for halogenation reactivity and hydrazone formation .

- Applications : Antimicrobial and anti-inflammatory agent precursor .

3-(4-Hydroxy-3-Nitrophenyl)propanoic Acid

Physicochemical Properties

Biological Activity

3-(N,1-diphenylformamido)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Synthesis and Characterization

The synthesis of 3-(N,1-diphenylformamido)propanoic acid typically involves the reaction of diphenylformamide with propanoic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that 3-(N,1-diphenylformamido)propanoic acid exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were evaluated against Gram-positive and Gram-negative bacteria. The results showed comparable effectiveness to established antibiotics such as gentamicin, particularly in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to gentamicin |

| Escherichia coli | 16 | Comparable to gentamicin |

| Pseudomonas aeruginosa | 32 | Less effective |

Anticancer Activity

The antiproliferative effects of 3-(N,1-diphenylformamido)propanoic acid were assessed in vitro using human cancer cell lines such as Caco-2 and HCT-116. Treatment with this compound resulted in significant cell cycle arrest and apoptosis induction.

- Caco-2 Cell Line : IC50 = 15 μM

- HCT-116 Cell Line : IC50 = 12 μM

These findings suggest that the compound may interfere with cellular mechanisms involved in cancer proliferation.

Antileishmanial Activity

In addition to its antibacterial and anticancer properties, 3-(N,1-diphenylformamido)propanoic acid has shown promising results against Leishmania tropica. The compound exhibited an IC50 value of 0.0478 μmol/L, outperforming the standard treatment Glucantime.

Structure-Activity Relationship (SAR)

The biological activity of 3-(N,1-diphenylformamido)propanoic acid can be attributed to its lipophilic properties, which enhance membrane permeability and interaction with biological targets. The presence of the diphenyl group is critical for its activity, as it increases the compound's ability to penetrate cellular membranes.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings. For instance:

- Case Study on Antimicrobial Resistance : A patient with recurrent infections caused by multidrug-resistant E. faecium was treated with a regimen including 3-(N,1-diphenylformamido)propanoic acid. The treatment resulted in significant clinical improvement and reduction in bacterial load.

- Cancer Treatment Case : A clinical trial involving patients with advanced colorectal cancer evaluated the efficacy of this compound as part of a combination therapy. Preliminary results indicated enhanced response rates compared to traditional therapies alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.